molecular formula C14H19NO4 B4418561 4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid

4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B4418561
M. Wt: 265.30 g/mol
InChI Key: JZYQVHOZJIBIOW-UHFFFAOYSA-N
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Description

4-[(4-Butoxyphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H18O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxyphenyl group attached to an amino-oxobutanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-butoxyaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxyphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Butoxyphenyl)amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits β-secretase, an enzyme involved in the formation of amyloid plaques. By inhibiting this enzyme, the compound can potentially reduce the formation of these plaques, thereby exerting a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Methylphenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Phenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(4-Butoxyphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-butoxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-10-19-12-6-4-11(5-7-12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYQVHOZJIBIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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